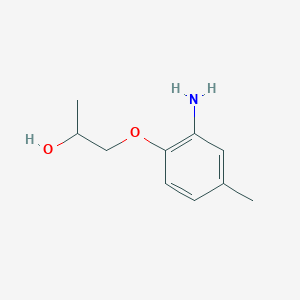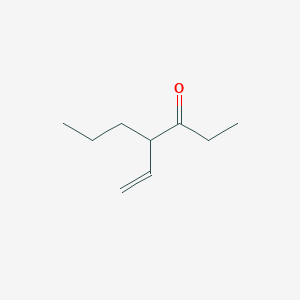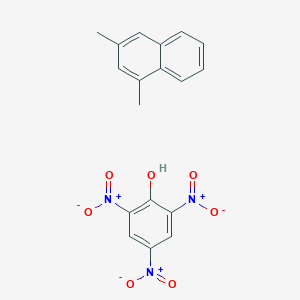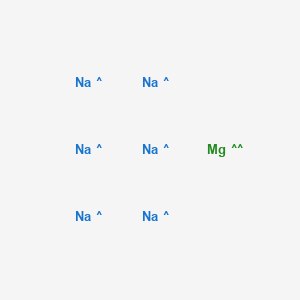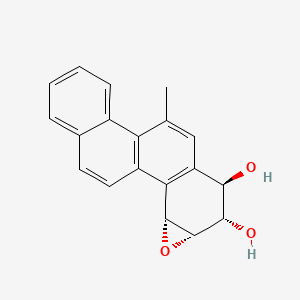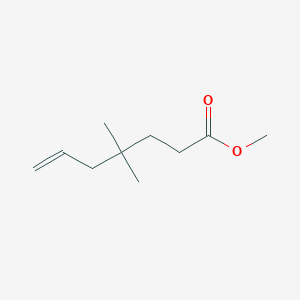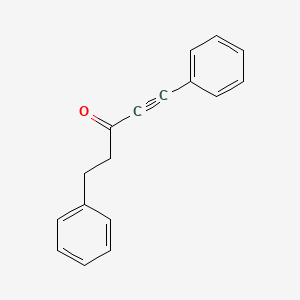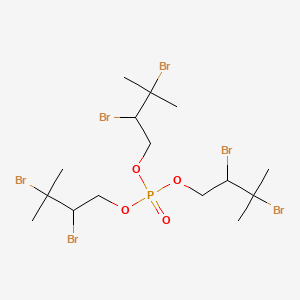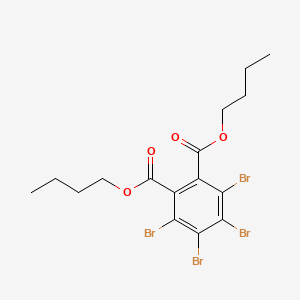
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is a brominated organic compound It is known for its unique structure, which includes a benzene ring substituted with four bromine atoms and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the esterification of 3,4,5,6-tetrabromophthalic anhydride with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Hydrolysis: The major products are 3,4,5,6-tetrabromophthalic acid and butanol.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of flame retardants and plasticizers.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.
Mécanisme D'action
The mechanism of action of dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) tetrabromophthalate: Another brominated ester with similar flame-retardant properties.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework.
Hexabromocyclododecane: A brominated compound used in similar applications but with a different chemical structure.
Uniqueness
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is unique due to its specific combination of bromine atoms and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and flame retardancy.
Propriétés
Numéro CAS |
109210-62-0 |
|---|---|
Formule moléculaire |
C16H18Br4O4 |
Poids moléculaire |
593.9 g/mol |
Nom IUPAC |
dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3 |
Clé InChI |
OSXGYORJRMODEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


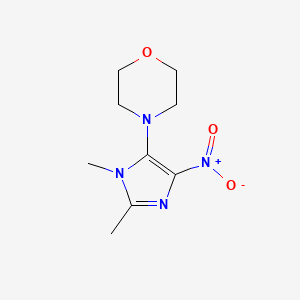
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
